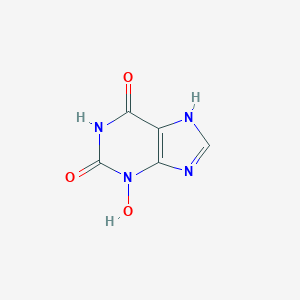
3-Hydroxyxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyxanthine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O3 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of hydroxyxanthines, including 3-HX. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, a study demonstrated that hydroxyxanthones exhibit significant antioxidant activity through radical scavenging assays, suggesting that derivatives like 3-HX could be potential candidates for developing antioxidant therapies .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 3-Hydroxyxanthine | TBD | Potential Antioxidant |
Anticancer Potential
The anticancer properties of hydroxyxanthines have been explored in vitro against various cancer cell lines. A notable study found that certain hydroxyxanthone derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involves the inhibition of Topoisomerase II, a key enzyme in DNA replication and repair, which leads to apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | TBD | TBD |
| HeLa | TBD | TBD |
Metabolic Studies
This compound has been implicated in metabolic pathways related to purine metabolism. It serves as a metabolite in the degradation of xanthine and may play a role in conditions such as gout and other purine-related disorders. Understanding its metabolic pathways can provide insights into therapeutic targets for managing these conditions .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 3-HX using DPPH radical scavenging assays. The results indicated that 3-HX demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Testing
A study investigated the effects of 3-HX on various cancer cell lines, including MCF-7 (breast cancer) and WiDr (colon cancer). The findings suggested that 3-HX could induce apoptosis through the activation of caspase enzymes, highlighting its potential as an anticancer agent.
特性
CAS番号 |
13479-29-3 |
|---|---|
分子式 |
C5H4N4O3 |
分子量 |
168.11 g/mol |
IUPAC名 |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
InChIキー |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Key on ui other cas no. |
703-39-9 13479-29-3 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
64038-49-9 (monohydrate) |
同義語 |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















